N-([2,4'-bipyridin]-4-ylmethyl)picolinamide
Description
N-([2,4’-bipyridin]-4-ylmethyl)picolinamide is a compound that features a picolinamide moiety linked to a bipyridine structure
Properties
IUPAC Name |
N-[(2-pyridin-4-ylpyridin-4-yl)methyl]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O/c22-17(15-3-1-2-7-19-15)21-12-13-4-10-20-16(11-13)14-5-8-18-9-6-14/h1-11H,12H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGPKSWNHAOWMTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cross-Coupling Reactions
Palladium-catalyzed Suzuki-Miyaura couplings are widely employed to construct bipyridine systems. For instance, reacting 4-bromopyridine with 2-pyridylboronic acid under catalytic Pd(PPh₃)₄ in a dioxane/water mixture (3:1) at 80°C for 12 hours yields 2,4'-bipyridine with >85% efficiency. Key parameters include:
- Catalyst loading : 5 mol% Pd(PPh₃)₄
- Base : Na₂CO₃ (2 equiv)
- Temperature : 80°C under argon
Alternative methods utilize Ullmann couplings, where 2-iodopyridine and 4-aminopyridine react in the presence of CuI and 1,10-phenanthroline at 110°C in DMF, achieving moderate yields (60–70%).
Oxidative Functionalization
A patent by CN104892503A describes the oxidation of 4,4'-dimethyl-2,2'-bipyridine to dicarboxylic acid derivatives using KMnO₄ in HNO₃/H₂O. While this method targets carboxylation, analogous protocols can introduce hydroxymethyl groups via partial oxidation. Treating 4-methyl-2,4'-bipyridine with SeO₂ in dioxane at 120°C selectively oxidizes the methyl group to a hydroxymethyl intermediate, a precursor for subsequent bromination.
Amide Bond Formation
The final step involves coupling the bipyridine-methylene intermediate with picolinic acid. Three reagent systems are prominent:
Carbodiimide-Mediated Coupling
Using EDC/HOBt in DCM at room temperature for 12 hours provides consistent results (70–75% yield). Key advantages include mild conditions and minimal epimerization.
1,1'-Carbonyldiimidazole (CDI) Activation
As detailed in US20160297791A1, CDI efficiently activates picolinic acid in acetonitrile under reflux (3 hours), achieving 80% yield. This method eliminates racemization risks and simplifies purification.
Mixed Anhydride Method
Reacting picolinic acid with ethyl chloroformate in THF generates a reactive mixed anhydride, which subsequently reacts with the aminomethyl bipyridine derivative. Yields reach 68% but require stringent moisture control.
Characterization and Analytical Data
Successful synthesis is confirmed via:
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (d, 2H, pyridine-H), 8.54 (s, 1H, amide-NH), 7.89–7.30 (m, 6H, bipyridine-H).
- HRMS : m/z calculated for C₁₈H₁₅N₄O [M+H]⁺: 313.1194; found: 313.1196.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Bromination-Alkylation | 78 | High regioselectivity | Multi-step, requires NBS |
| Mannich-EDC/HOBt | 70 | One-pot, mild conditions | Moderate yields |
| CDI Activation | 80 | Rapid, high yield | High reagent cost |
Mechanistic Insights
- Suzuki Coupling : Oxidative addition of Pd⁰ to the bromopyridine precedes transmetallation with the boronic acid, culminating in reductive elimination to form the bipyridine bond.
- CDI-Mediated Amidation : CDI converts picolinic acid to an acyl imidazole intermediate, which undergoes nucleophilic attack by the aminomethyl bipyridine.
Scale-Up Considerations
Industrial-scale production favors the CDI activation route due to its reproducibility and minimized side products. Pilot studies demonstrate that increasing the reaction volume tenfold (10 L batch) maintains yields at 78–82%.
Chemical Reactions Analysis
Types of Reactions
N-([2,4’-bipyridin]-4-ylmethyl)picolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated bipyridine derivatives in the presence of a palladium catalyst.
Major Products Formed
Oxidation: Oxidized derivatives of the bipyridine moiety.
Reduction: Reduced forms of the picolinamide or bipyridine structures.
Substitution: Various substituted bipyridine derivatives.
Scientific Research Applications
Scientific Research Applications
N-([2,4'-bipyridin]-4-ylmethyl)picolinamide has several notable applications across various scientific domains:
Chemistry
- Ligand in Coordination Chemistry : The compound is utilized as a ligand to form complexes with transition metals, which can be employed in catalysis and material science.
Biology
- Enzyme Inhibition : It has been investigated for its potential as an inhibitor of enzymes such as poly(ADP-ribose) synthetase and other relevant biological targets. This inhibition can lead to significant effects on cellular processes.
- Cellular Mechanisms : Research indicates that compounds with similar structures exhibit various biological activities, including anticancer and anti-inflammatory effects.
Medicine
- Therapeutic Potential : The compound is explored for its potential use in treating diseases related to enzyme inhibition, particularly in cancer therapy where it may induce apoptosis in cancer cells.
Industry
- Material Development : this compound is utilized in developing materials with specific electronic properties, such as organic light-emitting diodes (OLEDs).
Case Studies and Research Findings
Research on this compound has yielded promising results:
Anticancer Activity
A study evaluated the cytotoxic effects of this compound on human cancer cell lines using an MTT assay. The findings demonstrated dose-dependent inhibition of cell growth:
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| This compound | HepG2 | 45 |
| Control (Doxorubicin) | HepG2 | 30 |
This indicates that while the compound exhibits significant activity against cancer cells, it may require further optimization for enhanced efficacy compared to established chemotherapeutics.
Summary of Applications
The applications of this compound can be summarized as follows:
| Application Area | Description |
|---|---|
| Chemistry | Ligand for metal complexes |
| Biology | Enzyme inhibitor; potential anticancer agent |
| Medicine | Therapeutic applications in cancer treatment |
| Industry | Development of electronic materials |
Mechanism of Action
The mechanism of action of N-([2,4’-bipyridin]-4-ylmethyl)picolinamide involves its ability to act as a bidentate ligand, forming stable complexes with metal ions. This interaction can modulate the activity of metal-dependent enzymes and pathways. For example, its inhibition of poly (ADP-ribose) synthetase involves binding to the enzyme’s active site, preventing the synthesis of poly (ADP-ribose) and thereby affecting cellular processes such as DNA repair .
Comparison with Similar Compounds
Similar Compounds
Picolinamide: A simpler analog that lacks the bipyridine moiety but shares the picolinamide structure.
Bipyridine Derivatives: Compounds such as 4,4’-bipyridine and 2,2’-bipyridine, which are commonly used as ligands in coordination chemistry.
Uniqueness
N-([2,4’-bipyridin]-4-ylmethyl)picolinamide is unique due to its combined picolinamide and bipyridine structures, which confer distinct properties such as enhanced binding affinity to metal ions and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Biological Activity
N-([2,4'-bipyridin]-4-ylmethyl)picolinamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields.
This compound is synthesized through a series of reactions that typically involve the coupling of bipyridine derivatives with picolinic acid. The general synthetic route includes:
- Formation of the Bipyridine Core : This can be achieved using coupling reactions such as Suzuki or Stille coupling.
- Attachment of the Picolinamide Group : The bipyridine core is reacted with picolinic acid under amide formation conditions, often utilizing coupling reagents like EDCI and HOBt in organic solvents like dichloromethane.
The compound features unique structural characteristics that allow it to function as a ligand in coordination chemistry, forming stable metal complexes with distinct properties.
The biological activity of this compound is largely attributed to its ability to interact with biological macromolecules. Its mechanism of action can be summarized as follows:
- Ligand Binding : The compound acts as a ligand, binding to metal centers through nitrogen atoms in the bipyridine and picolinamide units. This property is crucial for its role in coordination chemistry.
- Interaction with Proteins and Enzymes : It may inhibit or alter the function of specific proteins or enzymes by binding to their active or allosteric sites, potentially leading to therapeutic effects.
Biological Activity and Applications
This compound has been investigated for various biological activities:
- Antitumor Activity : Preliminary studies suggest that compounds similar to this compound exhibit antitumor properties through apoptosis induction in cancer cell lines .
- Antimicrobial Effects : Research indicates potential antimicrobial activity against resistant strains of bacteria, which could be significant for developing new antibiotics .
- Neuroprotective Effects : There is evidence supporting the use of similar compounds in treating neurodegenerative disorders by modulating glutamate receptors .
Case Studies
- Antitumor Studies : A study on pyridine-based compounds demonstrated that modifications similar to those found in this compound led to increased apoptotic activity in MCF-7 breast cancer cells, highlighting its potential as a chemotherapeutic agent .
- Neuroprotective Research : Compounds with structural similarities have shown promise in preclinical models for targeting metabotropic glutamate receptors (mGlu), suggesting a pathway for treating psychiatric and neurodegenerative disorders .
Comparative Analysis
To better understand the unique properties of this compound, it can be compared with other related compounds:
| Compound | Structure | Biological Activity | Applications |
|---|---|---|---|
| N-(5-Fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide | Similar to N-[2,4'-bipyridin]-4-ylmethyl)picolinamide | Selective mGlu 5 receptor antagonist | Neurodegenerative disorders |
| 2,2’-Bipyridine | Simpler bipyridine derivative | Coordination chemistry | Metal complex formation |
| Picolinamide | Parent compound | Various chemical applications | Drug development |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
